2-Chlorotetrahydrofuran

Description

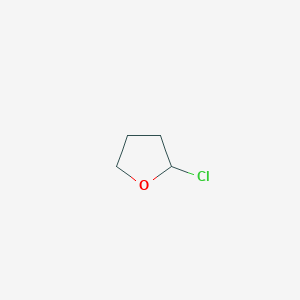

Structure

3D Structure

Properties

IUPAC Name |

2-chlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-4-2-1-3-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVAKZVDJIUFFFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928243 | |

| Record name | 2-Chlorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13369-70-5 | |

| Record name | Furan, 2-chlorotetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorooxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chlorotrahydrofuran from Tetrahydrofuran and Sulfuryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorotrahydrofuran, a valuable intermediate in organic synthesis, through the free-radical chlorination of tetrahydrofuran (THF) with sulfuryl chloride (SO₂Cl₂). The document delves into the underlying reaction mechanism, offers a detailed experimental protocol, outlines critical safety considerations, and discusses the applications of the target molecule, particularly in the context of pharmaceutical development. This guide is intended to equip researchers and professionals in the field with the necessary knowledge to safely and efficiently perform this important transformation.

Introduction: The Significance of 2-Chlorotrahydrofuran

Tetrahydrofuran (THF) is a ubiquitous solvent in organic chemistry, prized for its ability to solvate a wide range of compounds. However, its utility extends beyond that of a mere solvent. Functionalized THF moieties are present in a multitude of biologically active molecules and approved pharmaceutical agents. The introduction of a chlorine atom at the 2-position of the THF ring transforms it into a versatile synthetic intermediate, 2-chlorotrahydrofuran. This transformation opens up avenues for further chemical modifications, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the chlorine atom allows for its displacement by various nucleophiles, enabling the facile introduction of diverse functionalities.

Reaction Mechanism: A Free-Radical Chain Process

The chlorination of tetrahydrofuran with sulfuryl chloride proceeds via a free-radical chain mechanism. This process is typically initiated by the thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light.

The reaction can be dissected into three key stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of the initiator to generate two radicals. These radicals then react with sulfuryl chloride to produce a chlorine radical (Cl•) and a sulfonyl chloride radical (•SO₂Cl), along with the release of sulfur dioxide (SO₂). The chlorine radical is the key chain-carrying species.

Propagation: This stage consists of a two-step cycle that generates the product and regenerates the chlorine radical.

-

Hydrogen Abstraction: A chlorine radical abstracts a hydrogen atom from the tetrahydrofuran molecule. Theoretical studies have shown that the abstraction of an α-axial hydrogen atom is the most favorable pathway, leading to the formation of a resonance-stabilized tetrahydrofuranyl radical.

-

Chlorine Transfer: The tetrahydrofuranyl radical reacts with a molecule of sulfuryl chloride to yield the desired product, 2-chlorotrahydrofuran, and a sulfonyl chloride radical. This radical then decomposes to sulfur dioxide and a new chlorine radical, which can then participate in another hydrogen abstraction step, thus propagating the chain.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur through the combination of two chlorine radicals, two tetrahydrofuranyl radicals, or a chlorine radical and a tetrahydrofuranyl radical.

Figure 1: Free radical chlorination of THF with sulfuryl chloride.

Experimental Protocol

This protocol is synthesized from established procedures for free-radical chlorination of ethers and alkanes.[1] Researchers should adapt and optimize the conditions based on their specific laboratory setup and scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, inhibitor-free |

| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 7791-25-5 | Freshly distilled |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | 78-67-1 | Recrystallized |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |

Equipment

-

Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel.

-

Heating mantle or oil bath.

-

Inert atmosphere setup (e.g., nitrogen or argon).

-

Standard laboratory glassware for workup and purification.

-

Rotary evaporator.

-

Distillation apparatus for purification.

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of 2-chlorotrahydrofuran.

-

Reaction Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere of nitrogen or argon.

-

Charging Reactants: Charge the flask with anhydrous tetrahydrofuran (1.0 eq) and a catalytic amount of AIBN (e.g., 0.02 eq).

-

Initiation: Heat the mixture to reflux (approximately 66 °C) using a heating mantle or oil bath.

-

Addition of Sulfuryl Chloride: Once refluxing, add sulfuryl chloride (0.9 eq, to avoid over-chlorination) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: After the addition is complete, continue to heat the mixture at reflux. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts (HCl and SO₂). Caution: Gas evolution (CO₂) will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2-chlorotrahydrofuran as a colorless liquid.

Characterization

The identity and purity of the synthesized 2-chlorotrahydrofuran should be confirmed by spectroscopic methods.

-

Boiling Point: Approximately 152-154 °C at atmospheric pressure.

-

¹H NMR: The spectrum is expected to show a downfield shift for the proton at the 2-position due to the electronegativity of the chlorine atom.

-

¹³C NMR: The carbon atom attached to the chlorine will exhibit a significant downfield shift.

-

IR Spectroscopy: The spectrum will show characteristic C-O-C stretching frequencies for the ether linkage and C-Cl stretching vibrations.

Safety and Handling

4.1. Reagent Hazards

-

Sulfuryl Chloride (SO₂Cl₂): Highly toxic, corrosive, and reacts violently with water.[2][3] It can cause severe burns to the skin and eyes and is fatal if inhaled. All manipulations should be carried out in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A compatible fire extinguisher (e.g., dry powder) should be readily available.

-

Tetrahydrofuran (THF): Highly flammable and can form explosive peroxides upon exposure to air and light.[3] It is crucial to use inhibitor-free THF and to test for the presence of peroxides before use, especially before distillation.

-

2-Chlorotrahydrofuran: Flammable liquid and vapor. Harmful if swallowed and causes serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE in a fume hood.

4.2. Procedural Hazards

-

The reaction is exothermic and produces gaseous byproducts (HCl and SO₂). Proper temperature control and adequate ventilation are essential.

-

The quenching step with sodium bicarbonate will result in vigorous gas evolution. Addition should be slow and performed with caution.

4.3. Storage

-

Sulfuryl Chloride: Store in a cool, dry, well-ventilated area away from water and incompatible materials. Keep the container tightly sealed.

-

2-Chlorotrahydrofuran: Store in a cool, dry, well-ventilated place away from heat and ignition sources. Keep the container tightly closed.

Applications in Drug Development

2-Chlorotrahydrofuran serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its primary application lies in its use as an efficient precursor for the introduction of the tetrahydrofuranyl (THF) ether protecting group for alcohols.

5.1. Tetrahydrofuranyl (THF) Ether as a Protecting Group

The THF ether is a valuable protecting group for alcohols due to its stability under a range of reaction conditions and its relatively straightforward removal. The synthesis of THF ethers from alcohols and 2-chlorotrahydrofuran proceeds via a nucleophilic substitution reaction. This method is often favored for its mild conditions and high yields. The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex drug molecules, preventing unwanted side reactions.

5.2. Role in the Synthesis of Biologically Active Molecules

The tetrahydrofuran ring system is a common motif in many natural products and synthetic drugs with a wide range of biological activities. The ability to functionalize the THF ring, facilitated by intermediates like 2-chlorotrahydrofuran, is therefore of significant interest to medicinal chemists. The introduction of a THF moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, potentially improving its efficacy and safety profile.

Conclusion

The synthesis of 2-chlorotrahydrofuran from tetrahydrofuran and sulfuryl chloride is a robust and scalable reaction that provides access to a versatile synthetic intermediate. A thorough understanding of the free-radical mechanism, adherence to a well-defined experimental protocol, and strict observance of safety precautions are paramount for the successful and safe execution of this transformation. The utility of 2-chlorotrahydrofuran as a precursor to the THF ether protecting group and its role in the synthesis of complex molecules underscore its importance in modern organic synthesis and drug discovery.

References

- Spectrum Chemical. (2015, March 16).

- Zeng, X., Miao, C., Wang, S., Xia, C., & Sun, W. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis, 45(17), 2391–2396.

- MilliporeSigma. (2025, November 20).

- Thermo Fisher Scientific. (2008, February 21).

-

Scribd. (n.d.). Free Radical Chlorination by Sulfuryl Chloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Chlorotetrahydrofuran: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorotetrahydrofuran, a cyclic ether derivative, serves as a versatile reagent and intermediate in modern organic synthesis. Its unique structural features, particularly the presence of a chlorine atom adjacent to the ether oxygen, impart a distinct reactivity profile that is exploited in a variety of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of 2-chlorotetrahydrofuran, with a focus on its synthesis, spectroscopic characterization, and its pivotal role as a protecting group for alcohols. Detailed experimental protocols and an exploration of the underlying reaction mechanisms are presented to equip researchers with the practical knowledge required for its effective utilization in the laboratory.

Introduction: Unveiling a Versatile Synthetic Tool

In the landscape of organic chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. 2-Chlorotetrahydrofuran (2-Cl-THF) has emerged as a valuable asset in the synthetic chemist's toolbox, primarily owing to its utility in the protection of hydroxyl moieties. The tetrahydrofuranyl (THF) ether protecting group, installed via 2-chlorotetrahydrofuran, offers a robust alternative to other commonly employed protecting groups, exhibiting stability across a range of reaction conditions and allowing for selective deprotection. This guide will delve into the fundamental characteristics of 2-chlorotetrahydrofuran, providing a detailed exploration of its properties and applications.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective handling in a laboratory setting. The key physicochemical data for 2-chlorotetrahydrofuran are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₇ClO | [1] |

| Molecular Weight | 106.55 g/mol | [1] |

| CAS Number | 13369-70-5 | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not explicitly found, but related compounds suggest a moderate boiling point. | |

| Density | Not explicitly found. |

Note: Explicit experimental values for the boiling point and density of 2-chlorotetrahydrofuran were not found in the searched literature. These properties are expected to be similar to other chlorinated cyclic ethers of comparable molecular weight.

Spectroscopic Characterization: Deciphering the Molecular Structure

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 2-chlorotetrahydrofuran is expected to exhibit distinct signals corresponding to the protons on the tetrahydrofuran ring. The proton at the C2 position, being adjacent to both the oxygen and chlorine atoms, would be the most deshielded and is anticipated to appear as a multiplet in the downfield region. The protons at the C3, C4, and C5 positions would appear as complex multiplets in the upfield region.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

In the 13C NMR spectrum, the carbon atom attached to the chlorine (C2) would be significantly downfield due to the electronegativity of the chlorine and oxygen atoms. The other carbon atoms of the tetrahydrofuran ring (C3, C4, and C5) would resonate at higher field strengths.[6][7][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-chlorotetrahydrofuran is expected to be dominated by strong C-O stretching vibrations characteristic of ethers. Additionally, C-H stretching and bending vibrations of the alkyl chain will be prominent. The presence of the C-Cl bond would likely give rise to a stretching vibration in the fingerprint region of the spectrum.[4][9][10]

Synthesis of 2-Chlorotetrahydrofuran: A Practical Approach

The most common and efficient method for the preparation of 2-chlorotetrahydrofuran involves the direct chlorination of tetrahydrofuran (THF) using sulfuryl chloride (SO₂Cl₂). This reaction proceeds via a free-radical mechanism.

Reaction Mechanism: A Step-by-Step Look

Caption: Synthesis of 2-Chlorotetrahydrofuran via Free-Radical Chlorination.

The reaction is typically initiated by a radical initiator (e.g., AIBN or light). The initiator generates a radical which then abstracts a hydrogen atom from the carbon adjacent to the oxygen in THF, forming a resonance-stabilized tetrahydrofuranyl radical. This radical then reacts with sulfuryl chloride to yield 2-chlorotetrahydrofuran and a chlorosulfonyl radical, which propagates the chain.

Experimental Protocol: Synthesis of 2-Chlorotetrahydrofuran

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Tetrahydrofuran (THF), freshly distilled from a suitable drying agent

-

Sulfuryl chloride (SO₂Cl₂)

-

Radical initiator (e.g., AIBN), if necessary

-

Anhydrous sodium carbonate or potassium carbonate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Distillation apparatus

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

Charge the round-bottom flask with an excess of freshly distilled THF.

-

Cool the flask in an ice bath.

-

Slowly add sulfuryl chloride dropwise from the dropping funnel to the stirred THF. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of anhydrous sodium carbonate or potassium carbonate to neutralize the generated HCl and excess sulfuryl chloride.

-

Filter the mixture to remove the solid salts.

-

Dry the filtrate over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude 2-chlorotetrahydrofuran by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of 2-chlorotetrahydrofuran.

Causality Behind Experimental Choices:

-

Excess THF: Using an excess of THF minimizes the formation of dichlorinated byproducts.

-

Low Temperature: The reaction is exothermic; maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.

-

Inert Atmosphere: Prevents the reaction of intermediates with atmospheric oxygen and moisture.

-

Neutralization and Drying: Essential steps to remove acidic byproducts and water, which can interfere with the stability and subsequent reactions of the product.

-

Fractional Distillation: The most effective method for purifying the volatile product from any remaining starting material and byproducts.

Chemical Reactivity: The Power of the Chloro Ether

The reactivity of 2-chlorotetrahydrofuran is dominated by the lability of the carbon-chlorine bond, which is activated by the adjacent oxygen atom. This makes it an excellent electrophile for nucleophilic substitution reactions.

Nucleophilic Substitution: A Gateway to Tetrahydrofuranyl Ethers

2-Chlorotetrahydrofuran readily reacts with a wide range of nucleophiles, including alcohols, phenols, and carboxylic acids, to form the corresponding tetrahydrofuranyl (THF) ethers.[11][12][13][14] This reaction is the cornerstone of its utility as a protecting group for hydroxyl functionalities.

Reaction Mechanism: A Tale of SN1 and SN2 Pathways

The nucleophilic substitution reaction of 2-chlorotetrahydrofuran can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.[15][16][17][18][19]

Caption: Competing SN1 and SN2 mechanisms for the reaction of 2-Chlorotetrahydrofuran.

-

SN1 Mechanism: The C-Cl bond can cleave to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then rapidly attacked by the nucleophile. This pathway is favored by polar protic solvents and weaker nucleophiles.

-

SN2 Mechanism: A strong nucleophile can directly attack the carbon atom bearing the chlorine, leading to a concerted displacement of the chloride ion. This pathway results in an inversion of stereochemistry at the C2 position and is favored by polar aprotic solvents and strong nucleophiles.

Expertise & Experience Insight: The choice between SN1 and SN2 pathways can be influenced by the steric hindrance of the alcohol. Primary alcohols are more likely to react via an SN2 mechanism, while bulky tertiary alcohols may favor an SN1 pathway due to the steric accessibility of the intermediate carbocation.

Application in Organic Synthesis: Protection of Alcohols

The primary application of 2-chlorotetrahydrofuran is in the protection of alcohols as tetrahydrofuranyl (THF) ethers.[11][12][13][14][20] This strategy is employed to temporarily mask the reactivity of the hydroxyl group, allowing for chemical transformations to be performed on other parts of the molecule without interference from the alcohol.

Experimental Protocol: Protection of a Primary Alcohol

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Primary alcohol

-

2-Chlorotetrahydrofuran

-

Anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Round-bottom flask with a magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the primary alcohol in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.

-

Add the non-nucleophilic base to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2-chlorotetrahydrofuran in the same solvent to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting tetrahydrofuranyl ether by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Aprotic Solvent: Prevents the solvent from competing as a nucleophile.

-

Non-nucleophilic Base: Neutralizes the HCl generated during the reaction without competing with the alcohol as a nucleophile.

-

Low Temperature: Helps to control the reaction rate and minimize side reactions.

-

Aqueous Workup and Purification: Standard procedures to isolate and purify the desired product.

Deprotection of Tetrahydrofuranyl Ethers

The tetrahydrofuranyl protecting group can be readily cleaved under acidic conditions to regenerate the alcohol. This is typically achieved by treatment with a dilute aqueous acid, such as hydrochloric acid or acetic acid, in a protic solvent like methanol or a mixture of THF and water.

Safety and Handling

2-Chlorotetrahydrofuran is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. It is flammable and should be kept away from heat, sparks, and open flames. As a chlorinated organic compound, it should be disposed of as hazardous waste according to local regulations.

Conclusion

2-Chlorotetrahydrofuran is a valuable and versatile reagent in organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and predictable reactivity, make it an excellent choice for the protection of alcohols. The ability to introduce the robust tetrahydrofuranyl ether protecting group and subsequently remove it under mild acidic conditions provides chemists with a powerful tool for the strategic design and execution of complex synthetic routes. A thorough understanding of its handling, reaction mechanisms, and experimental protocols, as outlined in this guide, will enable researchers to confidently and effectively incorporate 2-chlorotetrahydrofuran into their synthetic endeavors.

References

-

Rao, C. B., Chinnababu, B., & Venkateswarlu, Y. (2009). An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions. The Journal of Organic Chemistry, 74(22), 8856–8858. [Link]

-

Bolotina, L. M., Kutsenko, N. I., & Moshkin, P. A. (1968). Synthesis of 2-alkoxy-3-chlorotetrahydrofurans. Chemistry of Heterocyclic Compounds, 4(2), 151. [Link]

-

Kennepohl, D. (2022). 17.8: Protection of Alcohols. In Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]

-

Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

-

OpenStax. (2023). 17.8 Protection of Alcohols. In Organic Chemistry. [Link]

-

Kennepohl, D. (2023). 17.8 Protection of Alcohols. In Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

The Organic Chemistry Tutor. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

National Center for Biotechnology Information. (n.d.). Furan, 2-chlorotetrahydro-. PubChem. [Link]

-

Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412–421. [Link]

-

Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions. [Link]

-

Gable, K. P. (n.d.). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

PrepChem. (n.d.). Preparation of sulfuryl chloride. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

-

Khan Academy. (2014, March 30). SN1 and SN2 reactions of alcohols | Organic chemistry | Khan Academy [Video]. YouTube. [Link]

-

Sun, W., Zeng, X., Miao, C., Wang, S., & Xia, C. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Amanote Research. [Link]

-

ResearchGate. (n.d.). Sulfuryl chloride-Tetrahydrofuran. [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Furanmethanol, tetrahydro-. NIST Chemistry WebBook. [Link]

-

Dwivedi, A., Baboo, V., & Bajpai, A. K. (2015). Experimental IR spectra of tetrahydrofuran. ResearchGate. [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245240). [Link]

Sources

- 1. Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Tetrahydrofuran [webbook.nist.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. compoundchem.com [compoundchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 2-Furanmethanol, tetrahydro- [webbook.nist.gov]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 19. youtube.com [youtube.com]

- 20. An Efficient Protocol for Alcohol Protection Under Solvent- and Catalyst-Free Conditions [organic-chemistry.org]

2-Chlorotetrahydrofuran CAS number and molecular structure

An In-Depth Technical Guide to 2-Chlorotetrahydrofuran: Synthesis, Reactivity, and Applications

Introduction

2-Chlorotetrahydrofuran (2-Cl-THF) is a versatile and highly reactive cyclic α-chloro ether. While not a household name, within the realms of synthetic organic chemistry and pharmaceutical development, it is a crucial intermediate. Its significance lies in its ability to act as an efficient electrophile for the introduction of the tetrahydrofuranyl (THF) moiety onto a wide range of nucleophiles. This function is paramount in protecting group strategies and in the construction of complex molecular architectures, including those found in medicinally active compounds. The THF ring is a privileged scaffold in numerous FDA-approved drugs, highlighting the importance of reagents like 2-Cl-THF that facilitate its incorporation.[1] This guide offers a senior application scientist's perspective on the core properties, synthesis, reactivity, and safe handling of 2-Chlorotetrahydrofuran, providing researchers with the technical and practical insights necessary for its effective utilization.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are the foundation of its successful application in any experimental setting. 2-Chlorotetrahydrofuran is a colorless liquid characterized by the identifiers and properties summarized below.

| Property | Value | Reference(s) |

| CAS Number | 13369-70-5 | [2] |

| Molecular Formula | C₄H₇ClO | [2] |

| Molecular Weight | 106.55 g/mol | [2] |

| IUPAC Name | 2-chlorooxolane | |

| Synonyms | α-Chlorotetrahydrofuran, 2-chloro-tetrahydro-furan | [2] |

| Density | 1.13 g/cm³ | [2] |

| Boiling Point | 130.2 °C at 760 mmHg | [2] |

| Flash Point | 41.9 °C | [2] |

| Refractive Index | 1.445 | [2] |

Molecular Structure

The molecular structure of 2-Chlorotetrahydrofuran consists of a five-membered saturated ether ring (oxolane) substituted with a chlorine atom at the C2 position, which is adjacent to the ring oxygen. This α-chloro ether functionality is the source of its high reactivity. The molecule is chiral at the C2 position.

Caption: 2D structure of 2-Chlorotetrahydrofuran.

Synthesis of 2-Chlorotetrahydrofuran

The most common and efficient laboratory-scale synthesis of 2-Chlorotetrahydrofuran involves the direct chlorination of its parent ether, tetrahydrofuran (THF), using sulfuryl chloride (SO₂Cl₂).[3] The reaction proceeds readily and provides the product in high yield. The causality behind this choice of reagent is that sulfuryl chloride provides a controlled source of chlorine radicals, enabling a selective monochlorination at the α-position, which is activated by the adjacent oxygen atom.

Experimental Protocol: Synthesis from THF and SO₂Cl₂

-

Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel. Sulfuryl chloride is corrosive and reacts violently with water. The reaction releases HCl and SO₂ gases.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a sodium hydroxide solution) to neutralize acidic gases. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the setup.

-

Reagent Charging: Charge the flask with an excess of dry tetrahydrofuran (THF). The use of excess THF is crucial as it serves as both the reactant and the solvent, and it helps to minimize dichlorination.

-

Reaction Initiation: Cool the flask in an ice bath to 0 °C.

-

Slow Addition: Add sulfuryl chloride (SO₂Cl₂) dropwise from the dropping funnel to the stirred THF over a period of 1-2 hours. Maintaining a low temperature is critical to control the exothermic reaction and prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress using a suitable technique (e.g., GC-MS or ¹H NMR of an aliquot).

-

Work-up: Once the reaction is complete, carefully and slowly pour the reaction mixture into a flask containing a cold, saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude 2-chlorotetrahydrofuran can be purified by vacuum distillation to yield the final product.

Caption: Workflow for the synthesis of 2-Chlorotetrahydrofuran.

Chemical Reactivity and Applications

The utility of 2-Cl-THF stems from its reactivity as an electrophile in nucleophilic substitution reactions. The chlorine atom is an excellent leaving group, a property enhanced by the adjacent oxygen atom which can stabilize the resulting transient oxocarbenium ion intermediate.

Protecting Group Chemistry

A primary application of 2-Cl-THF is the protection of hydroxyl groups in alcohols and phenols, as well as other nucleophilic functional groups like thiols and amides.[3][4] The resulting tetrahydro-2-furanyl (THF) ether is stable under a variety of conditions (e.g., basic, oxidative, and some reductive conditions) but can be readily removed by acid-catalyzed hydrolysis.[3]

Protocol: Protection of a Primary Alcohol

-

Setup: In a flame-dried flask under an inert atmosphere, dissolve the primary alcohol in a dry, non-protic solvent (e.g., dichloromethane or THF).

-

Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.2 equivalents), to the solution and cool to 0 °C. The base acts as a scavenger for the HCl generated during the reaction.

-

Reagent Addition: Slowly add 2-Chlorotetrahydrofuran (1.1 equivalents) to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Quench the reaction with water or a saturated ammonium chloride solution. Extract the product with an organic solvent, dry the organic phase, and concentrate. Purify the resulting THF ether by flash column chromatography.

Caption: General mechanism for alcohol protection using 2-Cl-THF.

Role in Drug Development

The tetrahydrofuran ring is a structural motif present in many pharmaceuticals.[1] Its inclusion can enhance binding affinity to biological targets, improve pharmacokinetic properties like solubility and metabolic stability, and provide a rigid scaffold for orienting other functional groups. 2-Chlorotetrahydrofuran serves as a key building block for introducing this valuable moiety. For instance, it is used in the synthesis of Ftorafur (Tegafur), an anticancer prodrug.[3] The ability to readily react with nitrogen nucleophiles in heterocyclic compounds makes it a valuable tool in medicinal chemistry.[4]

Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling reactive reagents like 2-Chlorotetrahydrofuran.

| Hazard Class | Precautionary Measures | Reference(s) |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Ground and bond containers during transfer. | [5][6] |

| Peroxide Formation | May form explosive peroxides upon exposure to air, especially upon concentration. Containers should be dated upon opening and tested for peroxides periodically. Never distill to dryness. Store under an inert atmosphere (e.g., nitrogen). | [5][7] |

| Corrosivity/Irritation | Causes serious eye irritation. May cause skin and respiratory irritation. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle only in a well-ventilated fume hood. | [5][6][8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep away from oxidizing agents and acids. | [5][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7] |

Conclusion

2-Chlorotetrahydrofuran is a potent and valuable reagent for the synthetic chemist, offering a straightforward and efficient method for introducing the tetrahydrofuranyl group. Its primary role in protecting group chemistry is well-established, and its utility as a building block for complex molecules, particularly in the pharmaceutical industry, continues to be significant. However, its high reactivity, flammability, and tendency to form peroxides demand a thorough understanding of its properties and strict adherence to safety protocols. With careful handling and an appreciation for its chemical behavior, 2-Chlorotetrahydrofuran is an indispensable tool for advancing research in organic synthesis and drug discovery.

References

-

Kruse, C. G., Poels, E. K., & van der Gen, A. (1979). Reactions of 2-Chlorotetrahydrofuran and 2-Chlorotetrahydrothiophene with Phosphorus, Carbon, and Nitrogen Nucleophiles. The Journal of Organic Chemistry, 44(16), 2911–2915. [Link][4]

-

Kruse, C. G., Jonkers, F. L., Dert, V., & van der Gen, A. (1979). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers. Recueil des Travaux Chimiques des Pays-Bas, 98(6), 371-378. [Link][3]

-

Furan, 2-chlorotetrahydro-. PubChem. National Center for Biotechnology Information. [Link]

-

Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. (2023, July 30). [Link][1]

-

Safety Data Sheet. Building Blocks. (2022, July 6). [Link][8]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. 2-Chlorotetrahydrofuran|lookchem [lookchem.com]

- 3. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. file.chemscene.com [file.chemscene.com]

Spectroscopic data (NMR, IR, MS) of 2-Chlorotetrahydrofuran

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chlorotetrahydrofuran

Abstract

2-Chlorotetrahydrofuran (2-Cl-THF) is a heterocyclic compound of significant interest in synthetic chemistry, often serving as a reactive intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its utility is derived from the strategic placement of an ether oxygen and a labile chlorine atom on the same carbon (an α-chloro ether), rendering it a potent electrophile. Accurate structural confirmation and purity assessment are paramount for its effective use. This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Cl-THF, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By grounding our analysis in fundamental principles and data from analogous structures, we offer a predictive framework for researchers to confidently acquire, interpret, and validate the spectroscopic signature of this important synthetic building block.

Introduction: The Chemical Nature and Importance of 2-Chlorotetrahydrofuran

2-Chlorotetrahydrofuran, with the molecular formula C₄H₇ClO, is a cyclic ether bearing a chlorine substituent at the C2 position.[1] This structure is inherently reactive; the electron-withdrawing nature of the adjacent ether oxygen atom destabilizes the C-Cl bond, facilitating nucleophilic substitution reactions. This reactivity is a double-edged sword, making it a valuable synthetic intermediate but also necessitating careful handling and characterization to ensure its integrity prior to use.

Spectroscopic analysis is non-negotiable in this context. It provides an unambiguous "fingerprint" of the molecule, confirming its identity, structure, and purity. This guide will deconstruct the expected spectroscopic outputs, explaining the causal relationships between the molecular structure of 2-Cl-THF and its spectral features.

Safety Considerations: As a chlorinated organic compound, 2-Chlorotetrahydrofuran should be handled with appropriate care. It is advisable to treat it as potentially harmful if swallowed, an eye irritant, and a substance that may cause respiratory irritation.[2][3][4] Ethers are also known to form explosive peroxides over time, so proper storage and periodic testing are crucial.[2] Always work in a well-ventilated fume hood and use personal protective equipment (PPE), including gloves and safety goggles.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of organic structure elucidation. For 2-Cl-THF, it provides precise information about the electronic environment of each hydrogen and carbon atom, allowing for definitive structural confirmation.

Predicted ¹H NMR Spectrum

The asymmetry of 2-Cl-THF renders all protons chemically distinct. The primary influence on chemical shifts is the electronegativity of the adjacent oxygen and chlorine atoms, which deshield nearby protons, shifting their signals downfield.[6][7]

-

H2 (Proton at C2): This proton is attached to the same carbon as both the oxygen and chlorine atoms. This dual deshielding effect will shift its signal significantly downfield, likely appearing as a multiplet in the δ 6.2-6.4 ppm range. Its multiplicity will be a complex pattern due to coupling with the two diastereotopic protons at C3.

-

H5 (Protons at C5): These two protons are adjacent to the ether oxygen. They will be the next most downfield, appearing as two separate multiplets in the δ 3.9-4.2 ppm range.

-

H3 & H4 (Protons at C3 and C4): These methylene protons form the backbone of the ring and are the most shielded. They will appear as a complex series of overlapping multiplets in the upfield region of δ 1.9-2.4 ppm .

The complex splitting patterns arise from geminal coupling (between protons on the same carbon) and vicinal coupling (between protons on adjacent carbons) throughout the spin system.[8]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

-

C2: Attached to both oxygen and chlorine, this carbon is highly deshielded and will appear furthest downfield, predicted in the δ 95-105 ppm range.

-

C5: The carbon adjacent to the ether oxygen will also be significantly downfield, expected in the δ 68-75 ppm range.[9][10]

-

C3 & C4: These alkyl carbons will be the most shielded, with C3 being slightly more downfield than C4 due to its proximity to the C2 carbon. They are predicted to appear in the δ 25-35 ppm range.

Table 1: Predicted NMR Spectroscopic Data for 2-Chlorotetrahydrofuran

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| ¹H | H2 | 6.2 - 6.4 | Multiplet | Deshielded by both O and Cl |

| ¹H | H5 | 3.9 - 4.2 | Multiplets | Deshielded by adjacent O |

| ¹H | H3, H4 | 1.9 - 2.4 | Complex Multiplets | Shielded alkyl protons |

| ¹³C | C2 | 95 - 105 | Singlet | Deshielded by both O and Cl |

| ¹³C | C5 | 68 - 75 | Singlet | Deshielded by O |

| ¹³C | C3 | ~30 - 35 | Singlet | Alkyl carbon, minor inductive effect |

| ¹³C | C4 | ~25 - 30 | Singlet | Most shielded alkyl carbon |

Experimental Protocol: NMR Data Acquisition

This protocol ensures a self-validating system for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 2-Chlorotetrahydrofuran sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its excellent solubilizing properties for compounds of this polarity.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks. A good shim will result in a narrow half-height width for the TMS signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range from -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all C-H multiplets into singlets.

-

Set the spectral width from 0 to 220 ppm.

-

A greater number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to its known value (δ 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.[11] For 2-Cl-THF, the key diagnostic peaks will be the C-O-C stretch of the ether and the C-Cl stretch.

Expected Vibrational Absorptions

-

C-H Stretching (Aliphatic): Like most organic molecules, 2-Cl-THF will exhibit strong, sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H stretching vibrations of the methylene groups on the ring.

-

C-O-C Stretching (Ether): This is a highly characteristic and strong absorption for ethers. Due to the cyclic nature of the molecule, a strong, broad band is expected in the 1050-1150 cm⁻¹ region.[10] The spectrum of tetrahydrofuran itself shows a prominent peak in this area.[12]

-

C-Cl Stretching: The carbon-chlorine bond vibration typically appears in the fingerprint region of the spectrum. A medium to strong intensity peak can be expected in the 650-800 cm⁻¹ range. The presence of a peak in this region, coupled with the ether C-O-C stretch, is strong evidence for the 2-Cl-THF structure.

Table 2: Predicted IR Absorption Frequencies for 2-Chlorotetrahydrofuran

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| 2850 - 3000 | C(sp³)-H Stretch | Strong, Sharp | Characteristic of alkane CH₂ groups |

| 1050 - 1150 | C-O-C Stretch | Strong, Broad | Diagnostic for cyclic ethers[10][12] |

| 650 - 800 | C-Cl Stretch | Medium-Strong | Diagnostic for alkyl chlorides |

Experimental Protocol: ATR-FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[13] Record a background spectrum of the empty crystal. This spectrum will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of liquid 2-Chlorotetrahydrofuran directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR arm to press the sample firmly against the crystal.

-

Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum. The spectral range should be set from 4000 to 400 cm⁻¹.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern.[14]

Predicted Molecular Ion and Isotopic Pattern

The molecular weight of 2-Chlorotetrahydrofuran (C₄H₇ClO) is 106.55 g/mol .[1] In mass spectrometry, we observe the mass of the monoisotopic species. The key feature for a chlorine-containing compound is its isotopic signature. Chlorine exists naturally as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Therefore, the mass spectrum will not show a single molecular ion peak (M⁺), but rather a pair of peaks:

-

M⁺ peak: at m/z corresponding to the molecule with ³⁵Cl.

-

M+2 peak: at m/z corresponding to the molecule with ³⁷Cl.

The relative intensity of these two peaks will be approximately 3:1 , which is a definitive indicator for the presence of a single chlorine atom in the molecule.

Predicted Fragmentation Pathways

Under Electron Ionization (EI), the molecular ion is energetically unstable and will fragment in predictable ways.[15] The fragmentation of ethers is often initiated by cleavage of bonds adjacent to the oxygen atom (α-cleavage).[14][16]

-

Loss of Chlorine Radical (•Cl): Cleavage of the weak C-Cl bond is a highly probable event. This would result in the loss of a chlorine radical (mass 35 or 37) and the formation of a stable oxonium ion. This will produce a prominent peak at m/z = 71 .

-

[C₄H₇ClO]⁺• → [C₄H₇O]⁺ + •Cl

-

-

α-Cleavage (Loss of Propylene): The molecular ion can undergo ring-opening followed by cleavage to lose a neutral molecule of propylene (C₃H₆, mass 42), resulting in a fragment at m/z = 64/66 (still containing Cl).

-

Loss of •H: Loss of a hydrogen radical from the molecular ion would result in a peak at m/z = 105/107 .

The base peak (most intense peak) in the spectrum is likely to be the m/z = 71 fragment due to the stability of the resulting cation.

Diagram: Proposed Mass Spectrometry Fragmentation of 2-Chlorotetrahydrofuran

Caption: Key fragmentation pathways for 2-Cl-THF.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like 2-Cl-THF as it provides separation from impurities before mass analysis.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or diethyl ether.

-

-

GC Method:

-

Injector: Set to 250 °C.

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Analysis:

-

Inject 1 µL of the sample.

-

Identify the peak corresponding to 2-Cl-THF in the chromatogram.

-

Analyze the mass spectrum associated with that peak, looking for the characteristic M⁺/M+2 isotopic pattern and the predicted fragment ions.

-

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the synergy of all three techniques. The following workflow ensures a comprehensive and self-validating analysis.

Caption: Integrated workflow for spectroscopic validation.

Conclusion

The structural characterization of 2-Chlorotetrahydrofuran is achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy confirm the precise carbon-hydrogen framework through characteristic chemical shifts influenced by the chloro and ether functionalities. Infrared spectroscopy provides rapid confirmation of the essential ether and alkyl chloride functional groups. Finally, mass spectrometry validates the molecular weight and unambiguously confirms the presence of a single chlorine atom through its distinct M⁺/M+2 isotopic pattern, while its fragmentation provides further structural corroboration. By following the predictive models and experimental protocols outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of 2-Chlorotetrahydrofuran, ensuring its reliable application in further scientific endeavors.

References

-

Determination of chlorinated hydrocarbon species in aqueous solution using Teflon coated ATR waveguide/FTIR spectroscopy. International Journal of Environmental Analytical Chemistry, 83(7-8), 653-662. [Link]

-

Raymo, F. M., & Stoddart, J. F. (n.d.). Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]

-

OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. [Link]

-

Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

-

YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]

-

ResearchGate. (2025). (PDF) Determination of Chlorinated Hydrocarbons in Water Using Highly Sensitive Mid-Infrared Sensor Technology. [Link]

-

Biosolve Shop. (n.d.). Safety data sheet. [Link]

-

Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-¹³C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]

-

International Journal of Multidisciplinary Research and Development. (n.d.). Detection and Identification of organics by FTIR and GC-MS Techniques. [Link]

-

Unknown Source. (n.d.). 13C NMR spectrum (125 MHz, anhydrous d8-THF) of compound 2. [Link]

-

PubChem. (n.d.). Furan, 2-chlorotetrahydro-. [Link]

-

ResearchGate. (2025). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

-

YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). FTIR spectrum of chlorinated LDPE post separation. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. [Link]

-

Building Blocks. (2022). Safety Data Sheet. [Link]

-

New Jersey Institute of Technology. (2006). FTIR evaluation of functional groups involved in the formation of haloacetic acids during the chlorination of raw water. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). [Link]

-

Unknown Source. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

NIST. (n.d.). Tetrahydrofuran, 2,2-dimethyl-. [Link]

-

ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. [Link]

-

PubChem. (n.d.). 2-Methyltetrahydrofuran. [Link]

-

Open Access LMU. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). [Link]

-

NIST. (n.d.). Tetrahydrofuran. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

-

NIST. (n.d.). Tetrahydrofuran. [Link]

-

MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

PubMed. (n.d.). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. [Link]

Sources

- 1. Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

- 5. file.chemscene.com [file.chemscene.com]

- 6. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Tetrahydrofuran [webbook.nist.gov]

- 13. research.setu.ie [research.setu.ie]

- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

Guide to the Stability and Storage of 2-Chlorotetrahydrofuran: Ensuring Reagent Integrity and Experimental Reproducibility

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've witnessed firsthand how the stability of a critical reagent can dictate the success or failure of a research program. 2-Chlorotetrahydrofuran (2-Cl-THF), a valuable intermediate and reagent, particularly for the introduction of the tetrahydrofuranyl (THF) protecting group, is a prime example.[1] Its utility is matched by its reactivity, which presents specific challenges regarding its storage and handling. This guide moves beyond simple storage instructions to provide a deep, mechanistic understanding of the factors that compromise the integrity of 2-Cl-THF, ensuring that researchers can maintain its quality and achieve reliable, reproducible results.

Physicochemical Characteristics

A foundational understanding of a reagent's physical properties is the first step in proper management. These characteristics influence everything from appropriate storage containers to safe handling procedures.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO | [2] |

| Molecular Weight | 106.55 g/mol | [2] |

| Boiling Point | 130.2 °C at 760 mmHg | [3] |

| Flash Point | 41.9 °C | [3] |

| Density | 1.13 g/cm³ | [3] |

| Appearance | Colorless Liquid | [4] |

Core Stability Challenges: Mechanisms of Degradation

2-Chlorotetrahydrofuran's stability is primarily threatened by two chemical processes: peroxide formation and hydrolysis. Both are insidious, often proceeding without obvious visual cues until the reagent is significantly compromised.

Peroxide Formation: The Silent Hazard of Autoxidation

Like its parent compound, tetrahydrofuran, 2-Cl-THF is susceptible to autoxidation in the presence of atmospheric oxygen, a process catalyzed by light and heat.[5] This reaction forms hydroperoxides and peroxides, which are not only impurities that can derail a chemical synthesis but are also thermally and mechanically unstable, posing a significant explosion risk, especially upon concentration during distillation or solvent evaporation.[5][6]

Mechanism of Peroxide Formation: The process is a free-radical chain reaction initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the ether oxygen. The presence of the chloro- substituent at the C2 position influences the reactivity of the adjacent C-H bonds.

Caption: Free-radical chain reaction for peroxide formation in 2-Cl-THF.

Hydrolysis: Sensitivity to Moisture

The α-chloro ether moiety in 2-Cl-THF is highly susceptible to nucleophilic substitution, particularly by water.[7] This hydrolysis reaction is the reverse of a condensation reaction and results in the formation of 2-hydroxytetrahydrofuran (the hemiacetal of 4-hydroxybutanal) and hydrochloric acid (HCl).[8]

Mechanism of Hydrolysis: The presence of moisture will lead to the degradation of the reagent, reducing its purity and generating corrosive HCl. This acid can, in turn, catalyze further degradation pathways, including polymerization of the parent THF ring structure.[9]

Caption: Hydrolysis of 2-Chlorotetrahydrofuran in the presence of water.

Validated Protocols for Storage and Handling

To counteract these degradation pathways, a multi-faceted approach to storage and handling is essential. The following protocols are designed to be a self-validating system, ensuring the long-term integrity of the reagent.

Optimal Storage Conditions

The primary objective is to eliminate exposure to oxygen, light, and moisture.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of chemical degradation and peroxide formation. Avoid freezing unless specified by the manufacturer, as this can cause precipitation of stabilizers. |

| Atmosphere | Inert gas (Nitrogen or Argon) blanket. | Displaces atmospheric oxygen, directly inhibiting the autoxidation pathway to form peroxides.[4][10] |

| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap.[11] | Amber glass protects the light-sensitive compound from photolytic degradation. A tight seal prevents moisture and oxygen ingress. |

| Location | A cool, dry, well-ventilated, flammable-liquids storage cabinet.[12] | Ensures safety by segregating from incompatible materials and ignition sources, and contains potential leaks. |

Use of Inhibitors

For many ethers, manufacturers add a free-radical scavenger, such as butylated hydroxytoluene (BHT), to inhibit peroxide formation.[5]

-

Expertise: When purchasing 2-Cl-THF, always opt for a stabilized grade unless your specific application is incompatible with the inhibitor. Distillation will remove non-volatile inhibitors like BHT, rendering the purified solvent immediately susceptible to rapid peroxide formation.[5] If distillation is necessary, the purified material should be used immediately or stored under a strict inert atmosphere for a very limited time.

Experimental Protocol: Peroxide Detection

Periodic testing for peroxides is a critical, non-negotiable safety step, especially before any operation that concentrates the material, such as distillation.

Methodology: Iodide Test

-

Preparation: In a clean glass test tube, add 1 mL of the 2-Cl-THF sample to be tested.

-

Reagent Addition: Add 1 mL of glacial acetic acid, followed by approximately 0.1 g of solid potassium iodide or sodium iodide.

-

Observation: Gently swirl the mixture. The formation of a pale yellow to brown color within one minute indicates the presence of peroxides. The brown color signifies a high and dangerous concentration.

-

Interpretation:

-

Colorless: Peroxides are below the detection limit. The material is safe for use.

-

Pale Yellow: Low levels of peroxides are present. Use with caution; do not distill or concentrate.

-

Brown/Dark Violet (with starch indicator): High levels of peroxides are present. DANGER! Do not handle the container further. Contact your institution's Environmental Health & Safety (EHS) office for emergency disposal.[6][11]

-

Workflow for Safe Handling and Quality Control

A systematic workflow ensures that reagent quality is tracked and maintained from procurement to disposal.

Caption: A systematic workflow for the safe handling of 2-Chlorotetrahydrofuran.

Conclusion

The chemical integrity of 2-Chlorotetrahydrofuran is paramount for its successful application in research and development. Its stability is not a passive property but one that must be actively managed. By understanding and mitigating the primary degradation pathways of autoxidation and hydrolysis, researchers can implement robust storage and handling protocols. Adherence to these guidelines—storing under an inert atmosphere at reduced temperatures, excluding light and moisture, and performing regular peroxide checks—will ensure reagent reliability, enhance experimental reproducibility, and, most importantly, maintain a safe laboratory environment.

References

- Sigma-Aldrich. (2025).

- X-MOL. (2024). Properties and Stability of Tetrahydrofuran.

- Fisher Scientific. (2015).

- Semantic Scholar. (2010). Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers.

- Sigma-Aldrich. Peroxide Forming Solvents.

- Yale Environmental Health & Safety. PEROXIDE FORMING CHEMICALS.

- University of Manitoba. HYDROLYSIS.

- LookChem. (2023). 2-Chlorotetrahydrofuran.

- MIT EHS. Quick Guide for Peroxide-Forming Chemicals.

- PubChem. Furan, 2-chlorotetrahydro-.

- Kruse, C. G., Poels, E. K., & van der Gen, A. (1979). Reactions of 2-Chlorotetrahydrofuran and 2-Chlorotetrahydrothiophene with Phosphorus, Carbon, and Nitrogen Nucleophiles. Journal of Organic Chemistry, 44(16), 2911–2915.

- BASF. Tetrahydrofuran (THF) Storage and Handling.

- ES CHEM Co.,Ltd. (2024). Main uses and storage methods of THF.

- University of Louisville. Peroxide Forming Chemicals.

- Organic Syntheses. Organic Syntheses Procedure.

- EHS University of Washington. (2021). Peroxide-Forming Chemical.

- Eawag-BBD. (1997).

- Chemistry LibreTexts. (2023). Hydrolysis Reactions.

Sources

- 1. Synthetic applications of 2‐chlorotetrahydrofuran: Protection of alcohols as tetrahydro‐2‐furanyl (THF) ethers | Semantic Scholar [semanticscholar.org]

- 2. Furan, 2-chlorotetrahydro- | C4H7ClO | CID 178730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chlorotetrahydrofuran|lookchem [lookchem.com]

- 4. cdn.ymaws.com [cdn.ymaws.com]

- 5. louisville.edu [louisville.edu]

- 6. ehs.yale.edu [ehs.yale.edu]

- 7. web.viu.ca [web.viu.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Properties and Stability of Tetrahydrofuran - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. ehs.mit.edu [ehs.mit.edu]

- 12. Main uses and storage methods of THF - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

Reaction of 2-Chlorotetrahydrofuran with nucleophiles

An In-Depth Technical Guide to the Reaction of 2-Chlorotetrahydrofuran with Nucleophiles

Abstract

2-Chlorotetrahydrofuran, a cyclic α-chloroether, stands as a versatile and highly reactive intermediate in modern organic synthesis. Its utility stems from the facile displacement of the chloro substituent by a wide array of nucleophiles, a reaction governed by a delicate interplay between S({N})1 and S({N})2 mechanistic pathways. The lability of the C-Cl bond is significantly enhanced by the adjacent ring oxygen, which stabilizes the transition state and, most notably, the formation of a key oxocarbenium ion intermediate. This guide provides an in-depth exploration of the reactivity of 2-chlorotetrahydrofuran, detailing the mechanistic underpinnings, the influence of reaction parameters, and its broad applications, particularly in the formation of protective groups and the synthesis of complex molecular architectures. We present field-proven protocols and mechanistic insights to empower researchers in leveraging this potent electrophile for their synthetic challenges.

The Core Reactivity of 2-Chlorotetrahydrofuran: A Mechanistic Crossroads

2-Chlorotetrahydrofuran (2-Cl-THF) is most commonly prepared by the direct chlorination of tetrahydrofuran (THF) with reagents like sulfuryl chloride (SO({2})Cl({2})), affording the product in high yield.[1] Its heightened reactivity compared to a simple secondary alkyl chloride is entirely attributed to the presence of the adjacent endocyclic oxygen atom. This oxygen atom fundamentally influences the nucleophilic substitution mechanism, creating a continuum between classical S({N})1 and S({N})2 pathways.

The central feature of its reactivity is the potential to form a planar, resonance-stabilized oxocarbenium ion upon departure of the chloride leaving group.[2][3] This intermediate is a potent electrophile and its formation is the hallmark of the S({N})1 mechanism.[4][5] Alternatively, a strong nucleophile can directly displace the chloride via a concerted, backside attack, characteristic of an S({N})2 reaction.[6][7]

The preferred pathway is not absolute but is dictated by several factors:

-

Nucleophile Strength: Strong, anionic nucleophiles (e.g., Grignards, alkoxides) favor an S({N})2 or a very rapid S({N})1-like pathway with a short-lived ion pair. Weaker, neutral nucleophiles (e.g., alcohols, amines) are more likely to react via a more distinct S({N})1 mechanism where the oxocarbenium ion is a discrete intermediate.[8]

-

Solvent Polarity: Polar, protic solvents can stabilize the oxocarbenium ion and the departing chloride, favoring the S({N})1 pathway. Polar aprotic solvents are generally preferred for S({N})2 reactions.[9]

-

Concentration: High concentrations of the nucleophile will favor the bimolecular S(_{N})2 pathway.[6]

Caption: Competing SN1 and SN2 pathways for nucleophilic substitution on 2-chlorotetrahydrofuran.

Reactions with Oxygen Nucleophiles: The Tetrahydrofuranyl (THF) Protecting Group

One of the most widespread applications of 2-Cl-THF is the protection of hydroxyl groups in alcohols and phenols.[1] The resulting tetrahydro-2-furanyl (THF) ether is stable to a variety of conditions, including strong bases, organometallics, and some reducing agents, yet can be readily cleaved under mild acidic conditions.

The reaction typically proceeds in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct. The mechanism is predominantly S(_{N})1, involving the formation of the oxocarbenium ion which is then trapped by the alcohol.

Protocol: Protection of Benzyl Alcohol as a THF Ether

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N(_{2}) or Ar), dissolve benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.

-

Electrophile Addition: Freshly prepared 2-chlorotetrahydrofuran (1.2 eq) is added dropwise to the cold solution over 10 minutes. Note: 2-Cl-THF is moisture-sensitive and should be handled accordingly.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO(_{3})). Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na({2})SO({4})), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-(benzyloxy)tetrahydrofuran.

| Nucleophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Ethanol | Pyridine | CH({2})Cl({2}) | 0 to RT | >90 | [1] |

| Phenol | Et({3})N | THF | 0 to RT | ~85 | |

| Acetic Acid | Pyridine | CH({2})Cl({2}) | RT | ~80 | [1] |

Reactions with Nitrogen Nucleophiles: Synthesis of N-Heterocycles and Amine Derivatives

Nitrogen nucleophiles, including primary and secondary amines, amides, and azoles, react readily with 2-Cl-THF to form N-substituted tetrahydrofurans.[1] These reactions are fundamental in the synthesis of various biologically active compounds, such as the anticancer agent Ftorafur (Tegafur), which is a 1-(tetrahydro-2-furanyl) derivative of 5-fluorouracil.[1] The reaction with amines is typically fast and often does not require a catalyst, although a base is used to neutralize the generated HCl.

Caption: General experimental workflow for the reaction of 2-Cl-THF with an amine nucleophile.

Reactions with Carbon Nucleophiles: Forging C-C Bonds

The reaction of 2-Cl-THF with strong carbon nucleophiles like Grignard reagents and organolithiums provides a direct route to 2-substituted tetrahydrofurans. This reaction is a powerful tool for carbon-carbon bond formation. While Grignard reagents typically do not perform S(_{N})2 reactions with alkyl halides, their reaction with α-chloroethers is efficient.[10][11] This is because the reaction can proceed via the highly electrophilic oxocarbenium ion, to which the Grignard reagent adds in a manner similar to its addition to a carbonyl group.

Protocol: Reaction with Phenylmagnesium Bromide

-

Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, place a solution of freshly prepared 2-chlorotetrahydrofuran (1.0 eq) in anhydrous diethyl ether or THF (0.3 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Nucleophile Addition: Add a solution of phenylmagnesium bromide (1.1 eq in THF/ether) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 1-2 hours.

-

Quenching and Work-up: Slowly quench the reaction by adding saturated aqueous ammonium chloride (NH(_{4})Cl) solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x).

-